molecular formula C12H6Br2N2O2 B12590747 3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione CAS No. 602331-26-0

3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione

Cat. No.: B12590747
CAS No.: 602331-26-0
M. Wt: 370.00 g/mol
InChI Key: QRLSXJXMHFCNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione: is an organic compound with the molecular formula C12H4Br2N2O2 It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. The process begins with the preparation of 1,10-phenanthroline-5,6-dione, which is then subjected to bromination using bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology and Medicine:

The compound and its derivatives have shown potential in biological applications, including as antimicrobial agents and enzyme inhibitors. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs .

Industry:

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can modulate the activity of metalloenzymes and other metal-dependent biological processes. This chelation can inhibit enzyme activity or alter the function of metal-containing proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione is unique due to the presence of both bromine atoms and the dione group. This combination enhances its reactivity and ability to form diverse complexes with metal ions, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

602331-26-0

Molecular Formula

C12H6Br2N2O2

Molecular Weight

370.00 g/mol

IUPAC Name

3,8-dibromo-1,10-phenanthroline-5,6-diol

InChI

InChI=1S/C12H6Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4,17-18H

InChI Key

QRLSXJXMHFCNRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.